![molecular formula C11H9ClFI B2506378 1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287340-60-5](/img/structure/B2506378.png)
1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Description
The compound “1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a motif that has attracted considerable attention in recent years . BCPs have been extensively studied and proven valuable alternatives to benzene rings . They have been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Synthesis Analysis
A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . A continuous flow process to generate [1.1.1]propellane on demand is presented rendering solutions of [1.1.1]propellane that can directly be derivatised into various BCP species . This was realised in throughputs up to 8.5 mmol h−1 providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis
The molecular structure of “this compound” is based on the BCP core. The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are facilitated by increased delocalization of electron density over the propellane cage during addition . Reactions with cations involve charge transfer that relieves repulsion inside the cage .Physical And Chemical Properties Analysis
The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . They have been found to add three-dimensional character and saturation to compounds .Future Directions
The future directions for “1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane” and similar compounds involve further exploration of their potential in drug discovery . The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho-substituted arenes is described .
properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-9-7(2-1-3-8(9)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESSLTYNOBAYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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